Bis(2-chloroethyl) phosphonate
Overview
Description
Synthesis Analysis
The synthesis of bis(phosphonate) structures can be achieved through the interaction of tris(trimethylsilyl) phosphite and acid anhydride, providing a route to 1-hydroxymethylene-1,1-bis(phosphonic acid) and enabling the formation of cyclic bis(phosphonates) from phthalic anhydride (Guénin et al., 2004). Another method involves the conversion of bis(trimethylsilyl) phosphonates into the corresponding phosphonyl dichlorides using phosphorus pentachloride under mild and neutral conditions, showcasing the versatility in synthesis approaches (MoritaTsuyoshi et al., 1980).
Molecular Structure Analysis
Investigations into the molecular structure of bis(2-chloroethyl) phosphonate derivatives reveal complex interactions and configurations. For example, the study of diethyl [2-(trifluorosilyl)ethyl]phosphonate synthesized from diethyl [2-(triethoxysilyl)ethyl]phosphonate highlights the absence of a P=O → Si coordination bond, underscoring the nuanced molecular interactions within these compounds (Voronkov et al., 2006).
Chemical Reactions and Properties
Bis(2-chloroethyl) phosphonate undergoes a range of chemical reactions, leading to diverse derivatives with varying properties. For instance, its reaction with diazoacetic ester results in phosphorylated nitropyrazoline carboxylates, demonstrating its reactivity and potential for creating complex molecules (Berestovitskaya et al., 2009).
Physical Properties Analysis
The physical properties of bis(2-chloroethyl) phosphonate and its derivatives are crucial for understanding their behavior in different environments and applications. However, detailed studies focusing exclusively on the physical properties of bis(2-chloroethyl) phosphonate were not identified in the current literature search, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of bis(2-chloroethyl) phosphonate, such as its reactivity, stability, and interaction with other compounds, are pivotal. The synthesis and characterization of various bis(phosphonate) derivatives, including their coordination with metal ions and their structural elucidation, provide insights into their chemical behavior and potential utility in different chemical contexts (Mathew et al., 1998).
Scientific Research Applications
Agriculture and Horticulture : It's used as a chemical agent for fruit loosening to assist in the mechanical harvest of crops like olives. However, its application can result in significant leaf loss, necessitating the use of calcium salts to mitigate this effect (Martin, Lavee, & Sibbett, 1981).
Material Science : The compound plays a role in the polycondensation of various bis-2-chloroethyl phosphonates, leading to the formation of polymers with specific characteristics. This process involves the separation of low molecular weight products and the creation of cyclic esters (Korshak, Gribova, & Shitikov, 1958).
Chemical Synthesis : It's used in the synthesis of specific compounds like bis(2-chloroethyl) endo-(3-nitrobicyclo[2.2.2]oct-5-en-2-yl)phosphonate through reactions with other chemical entities. This process can lead to the formation of mixtures of isomers and other complex transformations (Anisimova et al., 2005).
Pharmaceuticals and Medicine : Bis(2-chloroethyl) phosphonate derivatives, like hydrosoluble poly(3,6,9-trioxaundecamethylene phosphonate), have been explored for their cytotoxic properties against cancer cell lines. This research is indicative of its potential application in cancer therapy (Fontaine et al., 1996).
Nanotechnology and Materials Engineering : The compound is involved in the development of permanently porous van der Waals solids in metal-organic frameworks, showcasing its utility in creating advanced materials with unique properties (Iremonger et al., 2011).
Biotechnology : It's used in the synthesis of oligonucleotides, particularly in the context of nucleoside-3′-phosphonate units preparation, indicating its role in molecular biology and genetic engineering (Sakatsume, Yamane, & Takaku, 1989).
properties
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXLVWDCPTFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147863 | |
Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) phosphonate | |
CAS RN |
1189-32-8, 1070-42-4 | |
Record name | NSC408667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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